Methyl 3-n-propoxyphenyl sulfide

Description

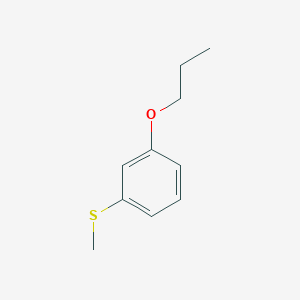

Methyl 3-n-propoxyphenyl sulfide (CAS: 178987-12-7) is an organosulfur compound characterized by a phenyl ring substituted with a methylthio (-SMe) group at position 1 and a propoxy (-OPr) group at position 3. Its molecular weight is 182.28 g/mol, and it is typically available at 97% purity for laboratory use .

Properties

IUPAC Name |

1-methylsulfanyl-3-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-3-7-11-9-5-4-6-10(8-9)12-2/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQLBJHABPXQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304357 | |

| Record name | 1-(Methylthio)-3-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178987-12-7 | |

| Record name | 1-(Methylthio)-3-propoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178987-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylthio)-3-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Methyl 3-n-propoxyphenyl sulfide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may serve as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of various chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism by which Methyl 3-n-propoxyphenyl sulfide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may neutralize free radicals through electron donation.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets microbial cell membranes.

Antioxidant Activity: Interacts with free radicals.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Methyl 3-n-propoxyphenyl sulfide, differing primarily in substituents on the phenyl ring:

Reactivity and Stability

- Electron-Donating vs. Electron-Withdrawing Substituents: this compound’s propoxy group (-OPr) is electron-donating, which may reduce its reactivity in electrophilic substitution or oxidation reactions compared to chloro-substituted analogs (e.g., 3-Chloro-2-methylphenyl methyl sulfide). In oxidation studies, electron-donating groups like methoxy (-OMe) on methyl phenyl sulfide derivatives were shown to reduce reaction rates compared to unsubstituted or electron-withdrawing analogs.

- Hydrolytic Stability: While specific data for this compound are unavailable, carbonyl sulfide (COS) analogs demonstrate that sulfur-containing compounds can hydrolyze in aqueous environments to form H₂S and CO₂. The propoxy group’s hydrophobicity may reduce hydrolysis rates compared to polar derivatives like 3-(Methylthio)phenol.

Physicochemical Properties

- Polarity and Solubility: this compound’s propoxy group increases hydrophobicity, likely making it less water-soluble than 3-(Methylthio)phenol, which has a polar hydroxyl (-OH) group. Chloro-substituted derivatives (e.g., P-Chlorophenyl Methyl Sulfide) may exhibit intermediate solubility due to the balance between hydrophobic -Cl and aromatic π-systems.

Thermal Stability :

Research and Application Context

- Synthetic Utility: this compound’s dual functional groups (-SMe and -OPr) make it a candidate for synthesizing heterocyclic compounds or ligands in coordination chemistry.

- Industrial Relevance: Sulfides like 3-(Methylthio)phenol are utilized in polymer stabilization and fragrance industries, whereas this compound’s applications remain exploratory.

Limitations and Data Gaps

Biological Activity

Methyl 3-n-propoxyphenyl sulfide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article provides a detailed overview of its biological activity, including antibacterial, anticancer, and insecticidal properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is classified as an organosulfur compound. Its chemical structure can be described as follows:

- Molecular Formula : C12H16OS

- Molecular Weight : 208.32 g/mol

The compound features a propoxy group attached to a phenyl ring, with a sulfur atom linked to the methyl group, which contributes to its unique biological activities.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties.

- Tested Bacteria : The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 40 to 50 µg/mL against common pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

These results suggest that this compound could serve as a potential alternative to conventional antibiotics, especially in treating resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro:

- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).

- Cytotoxicity : Results indicated that the compound induced significant cytotoxic effects with an IC50 value of approximately 225 µM for MCF-7 cells .

Case Study: MCF-7 Cell Line

In a controlled study, treatment with this compound resulted in:

- LDH Release : LDH enzyme activity increased significantly in treated cells compared to controls, indicating cell membrane damage.

- Cell Cycle Arrest : Flow cytometry analyses revealed that a substantial proportion of treated cells were arrested in the S phase of the cell cycle, suggesting the initiation of apoptosis.

Insecticidal Activity

This compound has been investigated for its insecticidal properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.